molecular formula C9H13NO3 B11733408 (2-Amino-4,6-dimethoxyphenyl)methanol

(2-Amino-4,6-dimethoxyphenyl)methanol

Cat. No.: B11733408
M. Wt: 183.20 g/mol
InChI Key: GTQUOILIGUXIRC-UHFFFAOYSA-N
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Description

(2-Amino-4,6-dimethoxyphenyl)methanol is an organic compound with the molecular formula C9H13NO3 It is a derivative of phenol, featuring amino and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-4,6-dimethoxyphenyl)methanol typically involves the methylation of 2-amino-4,6-dihydroxyphenol. This process can be achieved using dimethyl carbonate as a methylating agent in the presence of a phase transfer catalyst such as tetrabutyl ammonium bromide. The reaction is carried out at elevated temperatures, around 150°C, to ensure high conversion rates .

Industrial Production Methods

For industrial production, the synthesis route may involve the use of less toxic and more environmentally friendly reagents. Dimethyl carbonate is preferred over traditional methylating agents like haloalkanes and dimethyl sulfate due to its lower toxicity and environmental impact .

Chemical Reactions Analysis

Types of Reactions

(2-Amino-4,6-dimethoxyphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into different amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at the amino or methoxy positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce different amines or alcohols.

Scientific Research Applications

(2-Amino-4,6-dimethoxyphenyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Amino-4,6-dimethoxyphenyl)methanol involves its interaction with specific molecular targets. The amino and methoxy groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4,6-dimethoxypyrimidine: Similar in structure but contains a pyrimidine ring instead of a phenyl ring.

    2-Amino-4,6-dimethoxyphenol: Lacks the methanol group but shares the amino and methoxy functionalities.

Uniqueness

(2-Amino-4,6-dimethoxyphenyl)methanol is unique due to the presence of both amino and methoxy groups on the phenyl ring, along with a methanol group.

Properties

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

(2-amino-4,6-dimethoxyphenyl)methanol

InChI

InChI=1S/C9H13NO3/c1-12-6-3-8(10)7(5-11)9(4-6)13-2/h3-4,11H,5,10H2,1-2H3

InChI Key

GTQUOILIGUXIRC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)OC)CO)N

Origin of Product

United States

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